chemical and physical properties of N-(4-fluorophenyl)piperidin-4-amine
chemical and physical properties of N-(4-fluorophenyl)piperidin-4-amine
An In-Depth Technical Guide to N-(4-fluorophenyl)piperidin-4-amine
Abstract: This document provides a comprehensive technical overview of N-(4-fluorophenyl)piperidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The guide details its chemical identity, physicochemical properties, a conceptual synthetic pathway, and a detailed protocol for its analysis by High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into its characterization and application as a valuable synthetic building block.
Chemical Identity and Structure
N-(4-fluorophenyl)piperidin-4-amine is a disubstituted piperidine derivative. The core structure is a piperidine ring, which is a saturated six-membered nitrogen-containing heterocycle.[1][2] This core is substituted at two positions: a 4-fluorophenyl group is attached to the piperidine nitrogen (N1), and an amino group (-NH2) is present at the C4 position. The presence of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[1][2]
The piperidine ring is a ubiquitous and privileged structure in pharmaceuticals, known for conferring favorable pharmacokinetic properties like improved solubility and metabolic resistance.[2][3] The dual functional handles—a secondary amine within the ring and a primary exocyclic amine—provide versatile points for chemical modification and interaction with biological targets.[3][4]
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of N-(4-fluorophenyl)piperidin-4-amine are summarized below. Note that some properties are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.
Table 1: Physicochemical Properties of N-(4-fluorophenyl)piperidin-4-amine
| Property | Value | Source |
| CAS Number | 38043-08-2 | [4][5] |
| Molecular Formula | C₁₁H₁₅FN₂ | [1][4][5] |
| Molecular Weight | 194.25 g/mol | [1][4][5] |
| IUPAC Name | N-(4-fluorophenyl)piperidin-4-amine | [4] |
| Boiling Point | 311.3 ± 37.0 °C (Predicted) | [5] |
| Density | 1.131 ± 0.06 g/cm³ (Predicted) | [5] |
| XlogP | 2.1 (Predicted) | [6] |
| SMILES | C1CNCCC1NC2=CC=C(C=C2)F | [4][6] |
| InChI Key | ZSYRYBOMHWXRDF-UHFFFAOYSA-N | [4] |
Spectroscopic Profile (Anticipated)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group, with characteristic splitting patterns due to fluorine-proton coupling. Signals for the piperidine ring protons would appear in the aliphatic region, along with a broad signal for the primary amine protons.
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¹³C NMR: The carbon NMR would display signals for the six unique carbons of the fluorophenyl ring and the carbons of the piperidine ring. The carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): The monoisotopic mass is 194.12193 Da.[6] Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 195.12921.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and a strong C-F stretching band.
Conceptual Synthetic Pathway
The synthesis of N-substituted piperidin-4-amines is most commonly achieved through reductive amination.[3] This highly efficient one-pot reaction involves the condensation of a piperidinone precursor with an amine, followed by in-situ reduction of the resulting iminium intermediate.[3]
A logical and field-proven approach for synthesizing N-(4-fluorophenyl)piperidin-4-amine involves the reaction of tert-butyl (4-oxopiperidin-1-yl)carbamate with 4-fluoroaniline , followed by deprotection.
Causality in Experimental Design:
-
Starting Materials: N-Boc-4-piperidinone is chosen because the Boc (tert-butyloxycarbonyl) group is an excellent protecting group for the piperidine nitrogen. It is stable under the reductive amination conditions but can be easily removed later under acidic conditions. 4-fluoroaniline serves as the source for the N-aryl group.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[3] It is mild enough to not reduce the ketone starting material, selectively reducing the iminium ion intermediate.[3] This selectivity minimizes side reactions and improves yield.
-
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is used to efficiently cleave the Boc protecting group, yielding the final product.
Caption: Conceptual two-step synthesis of N-(4-fluorophenyl)piperidin-4-amine.
Experimental Protocol: Purity Determination by HPLC-UV
To ensure the quality and integrity of a synthetic compound for research, its purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a standard, robust method for this purpose.
Principle and Rationale: This protocol employs reverse-phase HPLC. The stationary phase (C18 column) is nonpolar, while the mobile phase (a mixture of acetonitrile and water) is polar. N-(4-fluorophenyl)piperidin-4-amine, being a moderately polar compound, will partition between these two phases. Its retention time is a characteristic property under defined conditions, and the area of its corresponding peak is proportional to its concentration. The 4-fluorophenyl group contains a chromophore that absorbs UV light, making it readily detectable. A gradient elution is used to ensure that any impurities with a wide range of polarities are eluted and resolved from the main compound peak.
Caption: Workflow for purity analysis by HPLC-UV.
Step-by-Step Methodology
-
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample: N-(4-fluorophenyl)piperidin-4-amine.
-
Class A volumetric flasks and pipettes.
-
-
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A and 1 L of Mobile Phase B. Filter through a 0.45 µm filter and degas thoroughly. Rationale: Filtering removes particulates that can damage the column and pump, while degassing prevents bubble formation that disrupts flow and detector baseline.
-
Sample Preparation (Diluent): Prepare a "stock" sample by accurately weighing ~10 mg of the compound into a 10 mL volumetric flask and diluting to volume with Mobile Phase A to create a 1 mg/mL solution.
-
-
HPLC Method Parameters:
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: 254 nm. Rationale: This wavelength is a common choice for aromatic compounds and provides good sensitivity.
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: 5% B (End Run)
-
Rationale: The gradient starts with a high aqueous content to retain the compound, then increases the organic content to elute it and any more nonpolar impurities. The final steps re-equilibrate the column for the next injection.
-
-
-
System Suitability and Analysis:
-
Equilibrate the entire system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (Mobile Phase A) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Monitor the chromatogram as the run progresses.
-
-
Data Interpretation:
-
Integrate all peaks in the resulting chromatogram.
-
The purity of the compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
A high-purity sample should exhibit a single major peak with minimal to no secondary peaks.
-
Applications in Research and Drug Development
N-(4-fluorophenyl)piperidin-4-amine is a valuable building block in medicinal chemistry.[4] Its structure is a common motif found in many biologically active molecules.[4]
-
Scaffold for Novel Drug Candidates: The piperidine core and reactive amine group allow for its elaboration into more complex molecules.[3][4] It serves as a starting point for creating libraries of compounds to screen against various biological targets like enzymes and receptors.[4]
-
Analogue Design: It can be used to create analogues of existing drugs.[4] The introduction of the 4-fluorophenyl group can alter a drug's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy, selectivity, or reduced side effects.[4] For example, fluorination is a known strategy to modulate the pKa of nearby basic nitrogens, which can influence target binding and reduce off-target effects like hERG channel interaction.[2]
-
CNS Research: Derivatives of aminopiperidines are actively investigated for their effects on central nervous system targets, such as the serotonin transporter (SERT) and dopamine transporter (DAT).[4][7] Molecular docking studies have suggested that N-(4-fluorophenyl)piperidin-4-amine derivatives can function as SERT substrates.[4]
Safety and Handling
As with any laboratory chemical, N-(4-fluorophenyl)piperidin-4-amine and its derivatives should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin and eyes.[10][11] In case of contact, rinse thoroughly with water.[9][11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][9][12]
This guide is for informational purposes only and is intended for use by trained professionals. Always consult the specific Safety Data Sheet (SDS) for the material before use.
References
-
lookchem. Cas 1193389-70-6,N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. Available at: [Link]
-
Chemsrc. (2025, September 14). N-(4-Fluorophenyl)piperidin-4-amine | CAS#:38043-08-2. Available at: [Link]
-
SpectraBase. N-(4-Fluorophenyl)-1-(2-(4-fluorophenyl)ethyl)-N-(3-iodobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
PubChemLite. N-(4-fluorophenyl)piperidin-4-amine dihydrochloride (C11H15FN2). Available at: [Link]
-
Journal of Medicinal Chemistry - ACS Publications. (2013, February 11). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Available at: [Link]
-
NextSDS. N-(4-fluorophenyl)piperidin-4-amine — Chemical Substance Information. Available at: [Link]
-
Chemical Substance Information. N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. Available at: [Link]
- Google Patents. US3998834A - N-(4-piperidinyl)-n-phenylamides and -carbamates.
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
-
PubChem. 4-(4-Fluorophenyl)piperidine. Available at: [Link]
-
PMC. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Available at: [Link]
-
The Good Scents Company. terpin anhydrous, 80-53-5. Available at: [Link]
-
Antibodies. 4-Piperidinopiperidine. Available at: [Link]
-
Cheméo. Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Available at: [Link]
Sources
- 1. CAS 38043-08-2: 4-Piperidinamine, N-(4-fluorophenyl)- [cymitquimica.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy N-(4-fluorophenyl)piperidin-4-amine | 38043-08-2 [smolecule.com]
- 5. N-(4-fluorophenyl)piperidin-4-amine CAS#: 38043-08-2 [m.chemicalbook.com]
- 6. PubChemLite - N-(4-fluorophenyl)piperidin-4-amine dihydrochloride (C11H15FN2) [pubchemlite.lcsb.uni.lu]
- 7. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
